3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid
Description
Nuclear Magnetic Resonance (NMR)
Theoretical 1H NMR predictions (based on density functional theory (DFT)) highlight key signals:
- δ 7.4–7.6 ppm : Aromatic protons adjacent to the electron-withdrawing fluorine and boronic acid groups.
- δ 1.8–2.1 ppm : Cyclopropane ring protons, split into a doublet of doublets due to coupling with fluorine (J = 18–22 Hz).
- δ 3.2 ppm : Broad peak from boronic acid hydroxyl groups, exchangeable with D₂O.
Infrared (IR) Spectroscopy
Prominent IR absorptions include:
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 205.0710 ([M+H]+), consistent with the exact mass of 205.0710369 Da. Fragmentation patterns show losses of H₂O (-18.0106 Da) and HF (-20.0062 Da), characteristic of boronic acids and fluorinated aromatics.
Computational Chemistry Studies (DFT, Molecular Orbital Analysis
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic structure:
Molecular Orbital Analysis
- The lowest unoccupied molecular orbital (LUMO) localizes on the boronic acid group, confirming its role as an electrophilic site in cross-coupling reactions.
- The highest occupied molecular orbital (HOMO) resides on the nitrile-substituted cyclopropane, suggesting nucleophilic reactivity at the C≡N group.
Thermodynamic Properties
- Gibbs free energy of formation : Calculated as -128.4 kJ/mol, indicating moderate stability under standard conditions.
- Dipole moment : 4.2 Debye, driven by polar B-O and C≡N bonds.
| Parameter | Value | Method |
|---|---|---|
| HOMO-LUMO gap | 6.3 eV | B3LYP/6-311+G(d,p) |
| Electrostatic potential | -42.8 kcal/mol | Merz-Singh-Kollman |
These computational results align with experimental reactivity observed in Suzuki-Miyaura couplings, where the compound acts as an efficient arylating agent.
Properties
IUPAC Name |
[3-(1-cyanocyclopropyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BFNO2/c12-9-7(10(6-13)4-5-10)2-1-3-8(9)11(14)15/h1-3,14-15H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQZJOXEWXYOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C2(CC2)C#N)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096341-54-5 | |
| Record name | 3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of boronic acid derivatives and cyanocyclopropyl intermediates. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Chemical Reactions Analysis
3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the cyanocyclopropyl group to other functional groups.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of protein kinases or other enzymes involved in cell growth and proliferation.
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of key boronic acid derivatives, emphasizing structural variations, physicochemical properties, and applications.
Key Findings
- The fluorine atom at the 2-position further enhances electrophilicity at the boron center .
- Isomer-Specific Reactivity: The positional isomerism between the 3- and 5-cyanocyclopropyl derivatives (CAS 2096341-54-5 vs. 1256345-50-2) likely affects regioselectivity in Suzuki-Miyaura reactions due to differences in electronic environments .
- Comparative Stability: While 2-fluorophenylboronic acid has a defined melting point (101–110°C), the cyanocyclopropyl derivatives lack reported thermal data, suggesting higher thermal stability under synthetic conditions .
- Functional Group Diversity : The pinacol ester derivative (CAS 2088247-40-7) demonstrates how boronate esterification can improve solubility and handling, contrasting with the free boronic acid form .
Biological Activity
3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid (CAS: 2096341-54-5) is a novel compound in the class of arylboronic acids, which are recognized for their versatile applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
- Molecular Formula : C10H10B F N O2
- Molecular Weight : 204.99 g/mol
- Key Functional Groups :
- Boronic acid moiety
- Cyanocyclopropyl group
- Fluorophenyl group
The presence of these functional groups contributes to the compound's unique reactivity profile and biological interactions.
Research indicates that this compound interacts with various biological targets, particularly protein kinases involved in cell signaling pathways. The compound has shown potential as an inhibitor of specific kinases, suggesting its role in modulating cellular processes related to growth and proliferation.
Inhibition of Protein Kinases
The ability to inhibit protein kinases positions this compound as a candidate for cancer therapy. Protein kinases play crucial roles in signaling pathways that regulate cell division and survival. By inhibiting these enzymes, the compound may disrupt abnormal cellular signaling associated with tumor growth.
Comparative Analysis with Other Boronic Acid Derivatives
To understand the unique properties of this compound, it is beneficial to compare it with other boronic acid derivatives:
| Compound Name | Key Features |
|---|---|
| Phenylboronic Acid | Lacks cyanocyclopropyl and fluorophenyl groups; limited versatility. |
| 4-(1-Cyanocyclopropyl)Phenylboronic Acid | Similar structure but different substitution patterns affecting reactivity. |
| 3-(1-Cyanocyclopropyl)Phenylboronic Acid | Shares cyanocyclopropyl group; different substitution on the phenyl ring. |
This table illustrates how specific functional groups contribute to the reactivity and potential applications of each compound.
Anticancer Activity
A study highlighted the efficacy of this compound in inhibiting cancer cell lines through its action on protein kinases. The compound demonstrated significant cytotoxicity against several cancer types, indicating its potential as an anticancer agent.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, suggesting potent activity.
Enzyme Inhibition Studies
Further investigation into enzyme inhibition revealed that this boronic acid derivative effectively inhibits phosphatidylinositol 3-kinase (PI3K), a key regulator in cancer metabolism and cell growth.
- Selectivity : The compound showed improved selectivity for PI3K alpha over other isoforms, making it a promising candidate for targeted therapies in cancers characterized by PI3K mutations.
Applications in Drug Development
Given its biological activity, this compound is being explored for various therapeutic applications:
- Cancer Treatment : As a selective inhibitor of protein kinases, it may be useful in developing targeted therapies for cancers with specific genetic mutations.
- Metabolic Disorders : Its role in modulating signaling pathways could extend to treating metabolic disorders linked to kinase dysregulation.
Q & A
Q. What are the recommended storage and handling protocols for 3-(1-cyanocyclopropyl)-2-fluorophenylboronic acid to ensure stability?
- Methodological Answer : The compound should be stored at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month) to prevent degradation. For solubility enhancement, warm the vial to 37°C and sonicate in an ultrasonic bath. Use inert gas purging (e.g., nitrogen) during handling to minimize oxidation. Always prepare fresh stock solutions in anhydrous DMSO or THF to avoid hydrolysis .
Q. How is this compound typically synthesized, and what are its key structural features?
- Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions , where a fluorinated aryl halide reacts with a boronic acid precursor in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). The cyano and fluorine substituents enhance electron-withdrawing effects, which stabilize the boronic acid and influence reactivity in coupling reactions . Key structural features include:
Q. What analytical techniques are used to confirm the purity and structure of this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Purity >98% is verified via reverse-phase HPLC with UV detection at 254 nm .
- Nuclear Magnetic Resonance (NMR) : ¹⁹F and ¹¹B NMR are critical for confirming fluorophenyl and boronic acid moieties. For example, ¹¹B NMR typically shows a peak near δ 30 ppm for boronic acids .
- Mass Spectrometry (MS) : ESI-MS in negative ion mode confirms the molecular ion peak at m/z 163.93 .
Advanced Research Questions
Q. How do the electron-withdrawing groups (cyano and fluorine) impact the reactivity of this boronic acid in cross-coupling reactions?
- Methodological Answer : The cyano and fluorine groups create a strong electron-deficient aryl ring, which accelerates oxidative addition in palladium-catalyzed reactions. This electronic profile reduces side reactions (e.g., protodeboronation) and improves coupling efficiency with electron-rich partners. However, steric hindrance from the cyclopropyl group may require optimized ligand systems (e.g., bulky phosphines like PCy₃) to enhance catalytic turnover .
Q. What strategies can mitigate solubility challenges during in vivo or in vitro studies with this compound?
- Methodological Answer :
- Co-solvents : Use DMSO (≤10% v/v) for aqueous solubility. For in vivo studies, prepare emulsions with Cremophor EL or cyclodextrins to enhance bioavailability .
- Derivatization : Convert the boronic acid to a pinacol ester (e.g., using pinacol and MgSO₄ in refluxing toluene), which improves solubility in organic solvents and reduces toxicity .
- Table: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Water | <0.1 |
| THF | 10–15 |
Q. How can computational methods (e.g., DFT) predict the electronic properties and reaction pathways of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the aryl ring.
- Frontier Molecular Orbitals (FMOs) : Predict reactivity trends (e.g., HOMO-LUMO gaps ≈ 5 eV indicate moderate stability).
- Transition-State Modeling : Optimize Suzuki-Miyaura coupling pathways with Pd catalysts, revealing energy barriers for aryl-aryl bond formation .
Q. What are the potential applications of this compound in enzyme inhibition studies?
- Methodological Answer : The boronic acid moiety acts as a transition-state analog for serine proteases. For example, derivatives of similar fluorophenylboronic acids inhibit cathepsin S/C (IC₅₀ ≈ 1–10 μM) by forming reversible covalent bonds with the active-site serine. Key steps for inhibition assays include:
Enzyme Incubation : Mix compound (1–10 μM) with enzyme in PBS (pH 7.4) at 37°C.
Kinetic Analysis : Monitor residual activity fluorometrically using substrate (e.g., Z-FR-AMC).
Docking Studies : Use AutoDock Vina to simulate binding poses, leveraging the compound’s electron-withdrawing groups for optimal active-site interactions .
Contradictions and Considerations
- Storage Stability : recommends -80°C storage, while other boronic acids (e.g., 2-fluorophenylboronic acid) are stable at 0–6°C . This discrepancy highlights the need for compound-specific stability testing.
- Reactivity : Unlike simpler fluorophenylboronic acids, the cyclopropyl group in this compound introduces steric constraints that may necessitate tailored reaction conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
